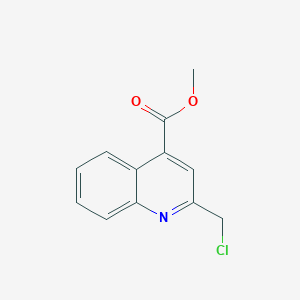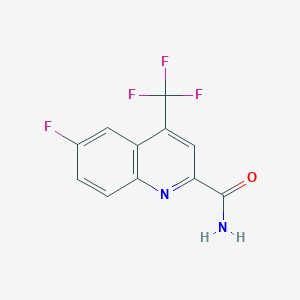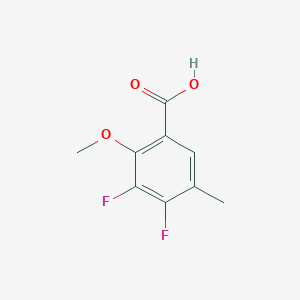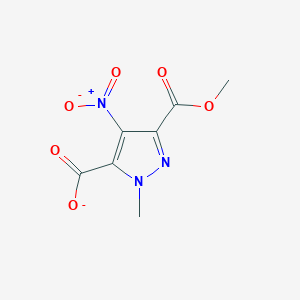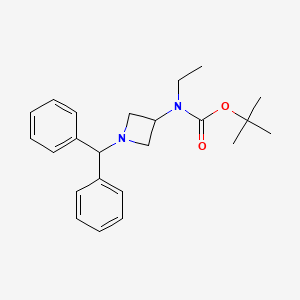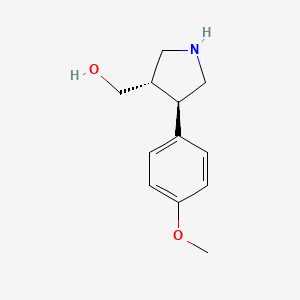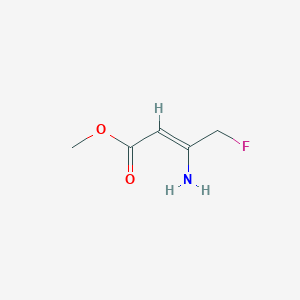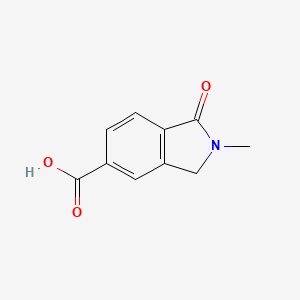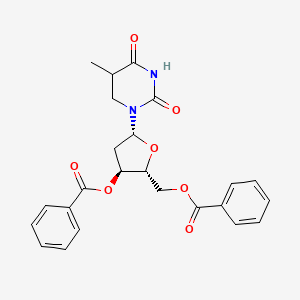
Thymidine,3',5'-dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine,3’,5’-dibenzoate is a derivative of thymidine, a pyrimidine deoxynucleoside Thymidine itself is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA The dibenzoate derivative is formed by esterifying the hydroxyl groups at the 3’ and 5’ positions of thymidine with benzoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine,3’,5’-dibenzoate typically involves the benzoylation of thymidine. One common method is to react thymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of Thymidine,3’,5’-dibenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Thymidine,3’,5’-dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidine and benzoic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Thymidine and benzoic acid.
Substitution: Various thymidine derivatives depending on the nucleophile used.
科学的研究の応用
Thymidine,3’,5’-dibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of specialized nucleoside derivatives for research and development
作用機序
The mechanism of action of Thymidine,3’,5’-dibenzoate is primarily related to its role as a nucleoside analog. It can be incorporated into DNA during replication, potentially leading to chain termination or mutations. This property makes it useful in studying DNA synthesis and as a potential therapeutic agent. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
類似化合物との比較
Thymidine: The parent compound, essential for DNA synthesis.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling.
Uniqueness: Thymidine,3’,5’-dibenzoate is unique due to its esterified hydroxyl groups, which can influence its solubility, stability, and reactivity compared to other thymidine analogs. This modification can also affect its incorporation into DNA and its interactions with enzymes .
特性
分子式 |
C24H24N2O7 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H24N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,15,18-20H,12-14H2,1H3,(H,25,27,30)/t15?,18-,19+,20+/m0/s1 |
InChIキー |
KDUSVCOBWGBFMQ-NACVHEQBSA-N |
異性体SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


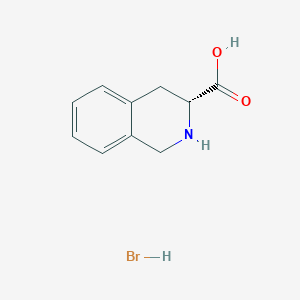
![Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate](/img/structure/B12335528.png)
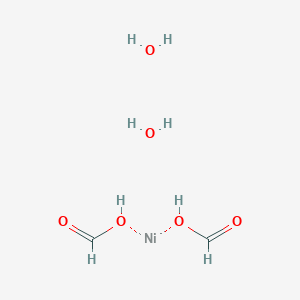
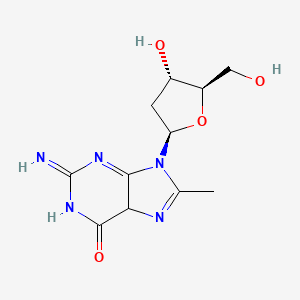
![8-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12335551.png)
![Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12335555.png)
